

Application Notes and Protocols for Angiogenin (108-122) ELISA

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Compound of Interest

Compound Name: Angiogenin (108-122)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of **Angiogenin (108-122)** peptide concentrations in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Angiogenin (ANG) is a 123 amino acid protein that plays a critical role in angiogenesis, the formation of new blood vessels.[1][2] It is a potent stimulator of neovascularization and is implicated in various physiological and pathological processes, including tumor growth and neuroprotection.[1][3][4] The peptide fragment **Angiogenin (108-122)**, with the sequence ENGLPVHLDQSIFRR, has been identified as a potential therapeutic agent for a variety of diseases, including cancer and inflammatory conditions.[5][6][7] An ELISA protocol specifically for the **Angiogenin (108-122)** fragment is essential for research and drug development to accurately quantify its presence in various biological matrices.

Assay Principle

This ELISA is based on the sandwich immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for **Angiogenin (108-122)**. Standards and samples are pipetted into the wells, and the immobilized antibody binds any **Angiogenin (108-122)** present. After washing, a biotinylated polyclonal antibody specific for **Angiogenin (108-122)** is added. Following another wash, an avidin-biotin-peroxidase complex (ABC) is added, which binds to the biotinylated antibody. A final wash removes any unbound ABC. A TMB substrate solution is then added, which is catalyzed by the horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is proportional to the amount of **Angiogenin (108-122)** captured in the wells. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of **Angiogenin (108-122)** in the samples is determined by comparing their absorbance to a standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of commercially available ELISA kits for the full-length human Angiogenin protein. These values can serve as a reference for expected performance of an assay targeting the **Angiogenin (108-122)** fragment.

Parameter	Typical Value Range
Assay Range	15.6 - 1000 pg/mL[8]
Sensitivity	< 12 pg/mL[9]
Sample Type	Serum, Plasma, Cell culture supernatants, Tissue lysates[8][9][10]
Specificity	No detectable cross-reactivity with other cytokines[9]
Intra-Assay CV%	< 10%
Inter-Assay CV%	< 15%

Experimental Protocols

Materials Required

- Microplate pre-coated with anti-**Angiogenin (108-122)** antibody

- Lyophilized recombinant **Angiogenin (108-122)** standard
- Biotinylated anti-**Angiogenin (108-122)** antibody
- Avidin-Biotin-Peroxidase Complex (ABC)
- Sample Diluent Buffer
- Antibody Diluent Buffer
- ABC Diluent Buffer
- TMB Color Developing Agent
- TMB Stop Solution
- Wash Buffer (0.01M TBS or PBS)
- Microplate reader capable of measuring absorbance at 450 nm
- Adjustable pipettes and pipette tips
- Automated plate washer (optional)

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes. Collect the serum and assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay immediately or store at -80°C. [\[11\]](#)
- Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove debris. Collect the supernatant and assay immediately or store at -80°C.[\[11\]](#)

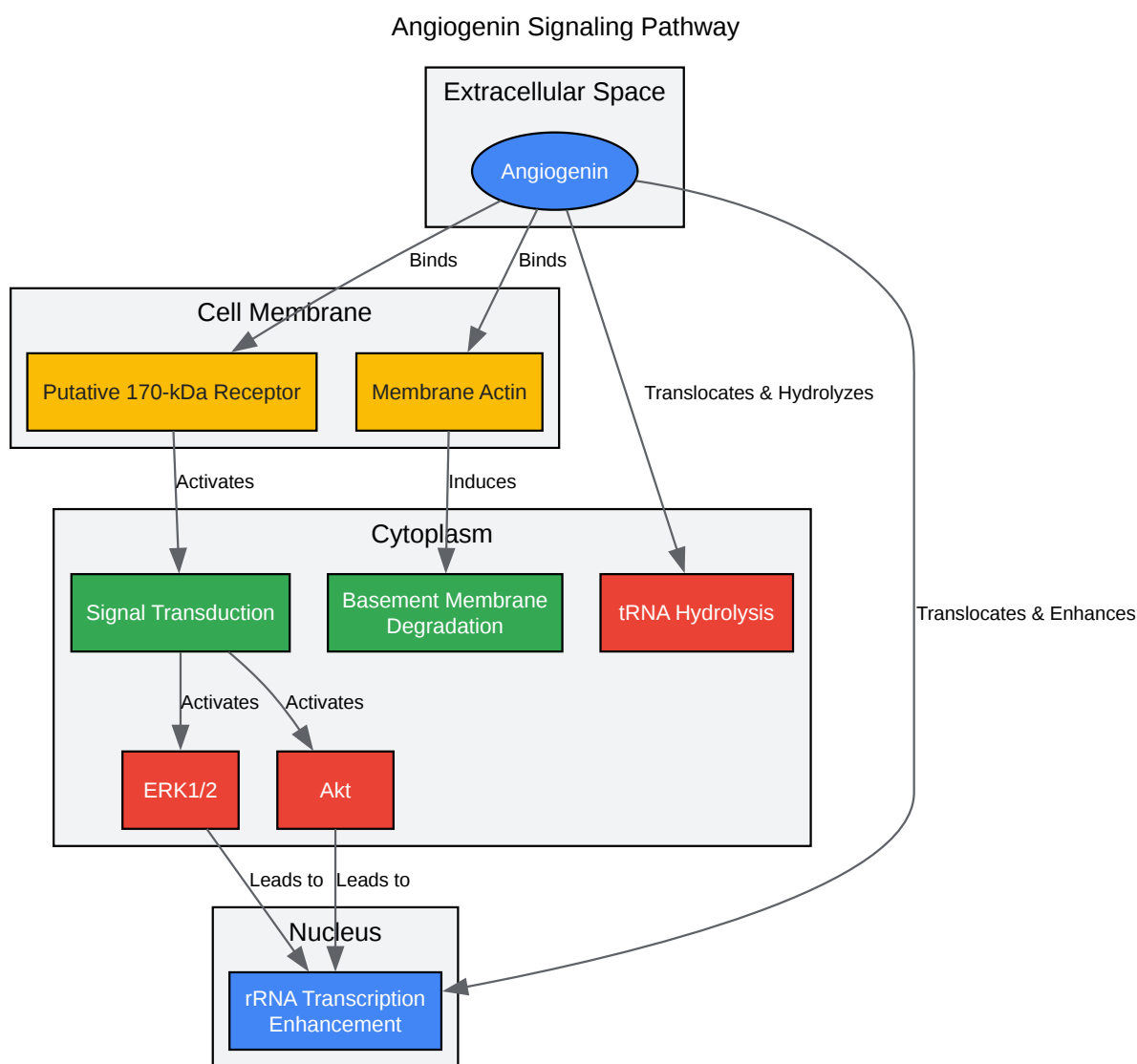
- Tissue Lysates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS with protease inhibitors. Lyse the tissue and centrifuge to remove debris. Quantify the total protein concentration. Assay immediately or store at -20°C.[11]

Assay Procedure

- Reagent Preparation: Reconstitute lyophilized standards and prepare working solutions of antibodies and ABC reagent according to the manufacturer's instructions. Bring all reagents to room temperature before use.
- Standard and Sample Addition: Add 100 µL of standards and samples into appropriate wells. It is recommended to run all standards and samples in duplicate.
- Incubation: Seal the plate and incubate at 37°C for 90 minutes.
- Biotinylated Antibody Addition: Aspirate the liquid from each well. Add 100 µL of the biotinylated anti-**Angiogenin (108-122)** antibody working solution to each well.
- Incubation: Seal the plate and incubate at 37°C for 60 minutes.
- Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer. Ensure complete removal of liquid at each step.
- ABC Solution Addition: Add 100 µL of the ABC working solution to each well.
- Incubation: Seal the plate and incubate at 37°C for 30 minutes.
- Washing: Aspirate the liquid and wash each well five times with 300 µL of wash buffer.
- Color Development: Add 90 µL of TMB color developing agent to each well. Incubate at 37°C in the dark for 25-30 minutes.
- Stop Reaction: Add 100 µL of TMB stop solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Angiogenin Signaling Pathway



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Caption: Angiogenin signaling cascade.

ELISA Workflow



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Caption: ELISA experimental workflow.

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